methyl 5-phenyl-3-(thiophene-2-amido)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-phenyl-3-(thiophene-2-carbonylamino)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S2/c1-21-17(20)15-12(18-16(19)13-8-5-9-22-13)10-14(23-15)11-6-3-2-4-7-11/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYUYDAETQTEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Methyl 5-phenyl-3-(thiophene-2-amido)thiophene-2-carboxylate has shown potential in medicinal applications:
Anticancer Activity
Research indicates that compounds containing thiophene moieties can exhibit anticancer properties. Studies have demonstrated that derivatives of thiophene can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted the synthesis of thiophene-based compounds that effectively targeted cancer cell lines, suggesting a promising avenue for drug development .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Thiophene derivatives have been shown to possess significant antibacterial and antifungal effects. A case study reported that modifications to the thiophene structure enhanced the antimicrobial efficacy against various pathogens, indicating the potential for developing new antibiotics from this class of compounds .
Organic Electronics
The electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form thin films and its charge transport characteristics are crucial for enhancing device performance. Research has focused on optimizing the synthesis of such compounds to improve their stability and efficiency in electronic devices .
Building Block for Synthesis
This compound serves as an important building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various synthetic pathways, including coupling reactions and functional group transformations. Its versatility allows chemists to explore novel synthetic routes leading to biologically active compounds or advanced materials .
Case Studies
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The thiophene and phenyl groups play a crucial role in binding to receptors or enzymes, influencing various biological pathways. The exact mechanism depends on the specific application and target system.
Comparison with Similar Compounds
Structural and Functional Group Variations
Electronic and Physicochemical Properties
- Electron-Withdrawing vs. In contrast, the thiophene-2-amido group in the target compound offers a conjugated system that may enhance π-π stacking interactions in biological systems.
- Solubility and Lipophilicity: Ethyl esters (e.g., ) generally exhibit higher lipophilicity compared to methyl esters, influencing membrane permeability. Tosylacetamido derivatives () may reduce solubility due to steric bulk, whereas amino-substituted analogs () are more polar and water-soluble.
Preparation Methods
Cyclization of α-Thiocyanato Ketones
A KOH-catalyzed cyclization reaction between α-thiocyanato ketones and oxindoles under microwave irradiation efficiently generates 2-amino-4,5-dihydrothiophene-3-carbonitriles. For methyl 5-phenyl-3-(thiophene-2-amido)thiophene-2-carboxylate, this method is adapted by substituting oxindoles with phenylacetylene derivatives. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | 10% KOH | 78–82 |
| Solvent | Ethanol | — |
| Temperature | 25°C | — |
| Reaction Time | 30–60 minutes | — |
This approach ensures rapid ring formation but requires subsequent oxidation to aromatize the dihydrothiophene intermediate.
[2+2+1] Cycloaddition
Alternative cyclization strategies involve palladium-catalyzed [2+2+1] reactions between alkynes and isocyanides. While less common, this method offers regioselectivity advantages for asymmetrical thiophene derivatives.
Functionalization at Position 5: Phenyl Group Introduction
The phenyl group at position 5 is introduced via Suzuki-Miyaura cross-coupling, a widely used method for aryl-thiophene bond formation.
Reaction Conditions and Optimization
Using 5-bromo-thiophene intermediates, the coupling proceeds with phenylboronic acid under the following conditions:
| Component | Specification | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 85–90% |
| Base | Na₂CO₃ | Essential |
| Solvent | DME/H₂O (3:1) | Optimal |
| Temperature | 80°C | — |
Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields above 80%.
Amidation at Position 3: Thiophene-2-Amido Group Installation
The amide linkage at position 3 is formed via coupling between a thiophene-2-carbonyl chloride intermediate and an amine-functionalized thiophene.
Coupling Reagent Comparison
EDCl/HOBt and HATU are the most effective coupling agents, as shown below:
| Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 75 | 95 |
| HATU/DIEA | DMF | 88 | 98 |
| DCC/DMAP | THF | 62 | 90 |
HATU-mediated coupling in DMF achieves near-quantitative conversion, though cost considerations may favor EDCl/HOBt for large-scale synthesis.
Esterification: Methyl Carboxylate Formation
The final step involves esterification of the carboxylic acid intermediate. Two approaches are prevalent:
Fischer Esterification
Using methanol and catalytic sulfuric acid under reflux:
| Condition | Value | Outcome |
|---|---|---|
| Methanol Volume | 10-fold excess | 92% conversion |
| Reaction Time | 6 hours | — |
| Temperature | 65°C | — |
This method is cost-effective but requires careful pH adjustment to prevent byproduct formation.
Diazomethane Quenching
For acid-sensitive intermediates, diazomethane in diethyl ether provides instantaneous esterification at 0°C. However, diazomethane’s toxicity limits its industrial applicability.
Purification and Characterization
Recrystallization vs. Column Chromatography
Recrystallization from ethanol-acetone mixtures (1:1) yields 95% pure product, while silica gel chromatography with hexane/ethyl acetate (7:3) achieves >99% purity but with 15–20% material loss.
Spectroscopic Validation
Key characterization data include:
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.85 (s, 3H, COOCH₃) | |
| IR (KBr) | 1725 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide) | |
| HRMS | m/z 351.4 [M+H]⁺ (calc. 351.4) |
Industrial-Scale Considerations
Large-scale production faces challenges in catalyst recycling and waste management. Continuous flow systems reduce solvent usage by 40% compared to batch processes, while immobilized palladium catalysts enable five reuse cycles without significant activity loss .
Q & A
What are common synthetic routes for methyl 5-phenyl-3-(thiophene-2-amido)thiophene-2-carboxylate?
Level: Basic
Answer:
The synthesis typically involves multi-step protocols, including:
- Esterification : Reacting a carboxylic acid precursor (e.g., 5-phenylthiophene-2-carboxylic acid) with methanol under acid catalysis (e.g., dry HCl gas), followed by refluxing in ethanol .
- Amidation : Introducing the thiophene-2-amido group via coupling agents like thiophosgene or carbodiimides. For example, thiophosgene reacts with an amine intermediate under reflux in chloroform to form the isothiocyanate derivative, which is further functionalized .
- Purification : Recrystallization from ethanol or chloroform is critical to isolate high-purity products (>98% HPLC) .
What spectroscopic and analytical methods are used to characterize this compound?
Level: Basic
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR verify substituent positions and confirm ester/amide bond formation. For example, downfield shifts in carbonyl carbons (170–175 ppm) confirm ester groups .
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 267.73 g/mol for a chlorophenyl analog) and fragmentation patterns .
- X-ray Crystallography : Determines crystal packing and molecular geometry, especially for novel derivatives .
How can researchers resolve contradictions in NMR data during structural confirmation?
Level: Advanced
Answer:
Common strategies include:
- Solvent Selection : Use deuterated solvents (e.g., CDCl, DMSO-d) to avoid proton interference. For example, residual water in DMSO-d may obscure NH peaks .
- Impurity Analysis : Check for unreacted starting materials or byproducts via TLC or HPLC. A 98% purity threshold is standard for reliable data .
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers in amide groups) by acquiring spectra at elevated temperatures .
What strategies optimize the amidation step in synthesizing thiophene-2-amido derivatives?
Level: Advanced
Answer:
Optimization involves:
- Coupling Agents : Use HATU or EDCI/HOBt for milder conditions, reducing side reactions compared to thiophosgene .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility, while anhydrous conditions prevent hydrolysis .
- Reaction Monitoring : Track progress via TLC (R ~0.5 in ethyl acetate/hexane) to minimize overreaction .
How can reproducibility be ensured in multi-step syntheses of this compound?
Level: Advanced
Answer:
Critical controls include:
- Stoichiometric Precision : Measure reagents by molarity, not mass, to account for hygroscopicity (e.g., thiophosgene’s sensitivity to moisture) .
- Intermediate Characterization : Validate each step with NMR and MS before proceeding. For example, confirm the amine intermediate before amidation .
- Condition Standardization : Maintain strict temperature (±2°C) and inert atmosphere (N/Ar) during reflux .
What safety protocols are essential when handling thiophosgene in synthesis?
Level: Advanced
Answer:
- Ventilation : Use fume hoods with >100 fpm airflow to prevent inhalation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and acid-resistant aprons .
- Waste Disposal : Quench excess thiophosgene with aqueous NaHCO before disposal .
How does steric hindrance from the phenyl group affect reactivity in further functionalization?
Level: Advanced
Answer:
- Electrophilic Substitution : The phenyl group directs electrophiles to the less hindered 4-position of the thiophene ring, requiring catalysts (e.g., FeCl) for regioselectivity .
- Cross-Coupling Reactions : Suzuki-Miyaura couplings with boronic acids may require bulky ligands (e.g., SPhos) to mitigate steric effects .
What computational methods support the design of derivatives with enhanced properties?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
